4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride
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Overview
Description
4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H12Cl3N3O. This compound is notable for its unique structure, which includes a pyridine ring substituted with a chloropyridinyl group and an amine group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride typically involves the reaction of 5-chloropyridin-3-ol with 2-chloromethylpyridine in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then treated with ammonia or an amine to introduce the amine group, followed by purification to obtain the final product as a dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated purification systems to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridinyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-chloropyridin-3-ol: A precursor in the synthesis of the compound.
2-chloromethylpyridine: Another precursor used in the synthesis.
Pyridine derivatives: Compounds with similar pyridine ring structures but different substituents.
Uniqueness
4-{[(5-chloropyridin-3-yl)oxy]methyl}pyridin-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in research and industrial applications.
Properties
CAS No. |
2770358-80-8 |
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Molecular Formula |
C11H12Cl3N3O |
Molecular Weight |
308.6 |
Purity |
95 |
Origin of Product |
United States |
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